molecular formula C7H6N2O2 B14846301 6-Aminopyridine-2,5-dicarbaldehyde

6-Aminopyridine-2,5-dicarbaldehyde

Cat. No.: B14846301
M. Wt: 150.13 g/mol
InChI Key: ZVWHZIMEZIKACN-UHFFFAOYSA-N
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Description

6-Aminopyridine-2,5-dicarbaldehyde is a heterocyclic organic compound with the molecular formula C7H6N2O2 It is a derivative of pyridine, featuring an amino group at the 6-position and aldehyde groups at the 2- and 5-positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Aminopyridine-2,5-dicarbaldehyde typically involves multi-step reactions starting from commercially available pyridine derivatives. One common method involves the nitration of pyridine to form 2,5-dinitropyridine, followed by reduction to yield 2,5-diaminopyridine. Subsequent formylation of the amino groups results in the formation of this compound .

Industrial Production Methods

Industrial production methods for this compound are less commonly reported in the literature. scalable synthetic strategies often involve optimizing reaction conditions to improve yield and purity. Techniques such as solvent selection, temperature control, and purification methods are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

6-Aminopyridine-2,5-dicarbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde groups can be oxidized to carboxylic acids.

    Reduction: The aldehyde groups can be reduced to primary alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 6-Aminopyridine-2,5-dicarbaldehyde and its derivatives often involves interactions with biological macromolecules. For example, derivatives of aminopyridines are known to inhibit voltage-gated potassium channels, leading to prolonged action potentials and enhanced neurotransmitter release. This mechanism is particularly relevant in the context of neurological research .

Properties

Molecular Formula

C7H6N2O2

Molecular Weight

150.13 g/mol

IUPAC Name

6-aminopyridine-2,5-dicarbaldehyde

InChI

InChI=1S/C7H6N2O2/c8-7-5(3-10)1-2-6(4-11)9-7/h1-4H,(H2,8,9)

InChI Key

ZVWHZIMEZIKACN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1C=O)N)C=O

Origin of Product

United States

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